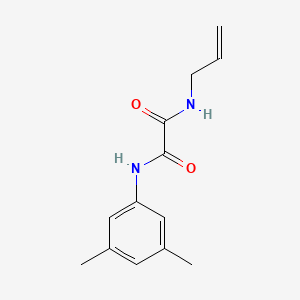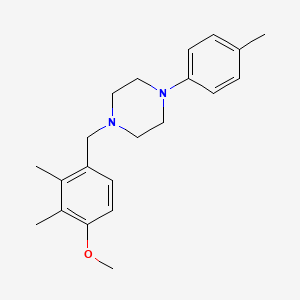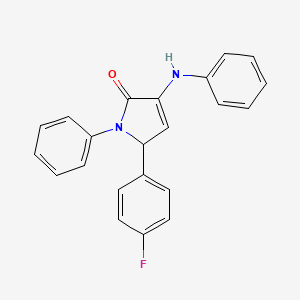![molecular formula C16H14BrNO2 B4930317 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as BATU, is a synthetic compound that belongs to the class of psychoactive drugs. BATU has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders. The purpose of
作用机制
The mechanism of action of 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves the inhibition of dopamine reuptake in the brain. This compound binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. This compound increases the level of dopamine in the brain, which enhances the transmission of nerve impulses. This compound also increases the level of norepinephrine and serotonin in the brain, which has a positive effect on mood and cognitive function. This compound has been shown to have a positive effect on memory and learning, as well as on motor function.
实验室实验的优点和局限性
4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has a number of advantages for lab experiments. This compound is a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. This compound has also been shown to have a positive effect on cognitive function and memory, which makes it a useful tool for studying the mechanisms of learning and memory. However, this compound has a number of limitations for lab experiments. This compound is a psychoactive drug, which makes it difficult to control for the effects of the drug on behavior. This compound also has a short half-life, which makes it difficult to study the long-term effects of the drug.
未来方向
There are a number of future directions for the study of 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One future direction is to study the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. Another future direction is to study the mechanisms of action of this compound in the brain, and to identify new targets for drug development. Finally, future research could focus on developing new synthesis methods for this compound, in order to increase the yield and purity of the compound.
合成方法
The synthesis of 4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves the reaction of cyclohexanone with 4-bromobenzaldehyde, followed by the reaction of the resulting product with ethylamine. The final step involves the cyclization of the intermediate product with maleic anhydride. The overall yield of the synthesis process is approximately 20%.
科学研究应用
4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. This compound acts as a potent dopamine reuptake inhibitor, which increases the level of dopamine in the brain and enhances the transmission of nerve impulses. This compound has also been shown to have a positive effect on cognitive function and memory.
属性
IUPAC Name |
4-(4-bromophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-11-5-7-12(8-6-11)18-15(19)13-9-1-2-10(4-3-9)14(13)16(18)20/h1-2,5-10,13-14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPIQOMBZMGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4930237.png)



![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4930278.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide](/img/structure/B4930285.png)
![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
